molecular formula C8H10ClNO B1399292 (4-Pyridyl)acetone hydrochloride CAS No. 70199-62-1

(4-Pyridyl)acetone hydrochloride

Cat. No. B1399292
CAS RN: 70199-62-1
M. Wt: 171.62 g/mol
InChI Key: VEGGZQXLRRJVFN-UHFFFAOYSA-N
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Description

“(4-Pyridyl)acetone hydrochloride” is a heterocyclic organic compound . It is a white to brown solid with a molecular weight of 171.624100 g/mol . The IUPAC name for this compound is "1-pyridin-4-ylpropan-2-one;hydrochloride" .


Molecular Structure Analysis

The molecular formula of “(4-Pyridyl)acetone hydrochloride” is C8H10ClNO . The InChI key is VEGGZQXLRRJVFN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Pyridyl)acetone hydrochloride” is a white to brown solid . It has a molecular weight of 171.63 g/mol . The compound is stored at a temperature of +4°C .

Scientific Research Applications

  • Copper-Catalyzed Coupling Reactions : (2-Pyridyl)acetone, a related compound, has been used as a supporting ligand in copper-catalyzed coupling reactions of aryl chlorides, bromides, and iodides with phenols, showing great functional group compatibility and excellent reactive selectivity (Zhang et al., 2009).

  • Organometallic Nucleophiles : 2- and 4-pyridyl complexes of palladium(II) and platinum(II) have been studied for their reactivity in halide displacement from organic halides, displaying variations in nucleophilic power and basicity influenced by the pyridyl position (Canovese et al., 1996).

  • Photoisomerization Studies : Photoisomerization of 1,2-di(4-pyridyl)ethylene, under UV irradiation, has been studied through NMR and UV spectroscopy, revealing geometric photoisomerization and cyclization processes (Shaidullina et al., 2023).

  • Rhodium Complexes with Pyridyl Ligands : Rhodium(III) cis-dihydrido complexes with 3,6-bis(2'-pyridyl)pyridazine and bidiazines have been synthesized, demonstrating the influence of pyridyl ligands on the stability and structure of metal complexes (Ghedini et al., 1988).

  • Hydrogen Bond Studies : Research on R-di-(α-pyridyl) hydroperchlorates has provided insights into the steric conditions and polarizability of structurally symmetrical intermolecular hydrogen bonds, highlighting the role of pyridyl groups in hydrogen bonding (Brzeziński & Zundel, 1980).

  • Mercuration Reactions : The mercuration of acetone in a system containing 2-(2'-pyridyl)quinoxaline has been studied, leading to insights into the coordination and reactivity of pyridyl-containing compounds (Garoufis et al., 1996).

  • Nickel Complex Chemistry : The chemistry of nickel(II) with di-2-pyridyl ketone has been explored, revealing the formation of various complexes and the role of pyridyl ketones in metal complexation and hydrolysis (Efthymiou et al., 2006).

Safety and Hazards

“(4-Pyridyl)acetone hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1-pyridin-4-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-7(10)6-8-2-4-9-5-3-8;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGZQXLRRJVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyridyl)acetone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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